molecular formula C17H16O5 B1324005 3-Acetoxy-2',3'-dimethoxybenzophenone CAS No. 890100-36-4

3-Acetoxy-2',3'-dimethoxybenzophenone

Cat. No. B1324005
M. Wt: 300.3 g/mol
InChI Key: BFMSQOWOAUPEBG-UHFFFAOYSA-N
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Description

3-Acetoxy-2,3'-dimethoxybenzophenone (3A-2,3'-DMBP) is a type of phenolic compound derived from benzene. It is a versatile compound with a variety of applications in scientific research. 3A-2,3'-DMBP has been used in the synthesis of other compounds, as a photochemical reagent, and as a catalyst in organic synthesis. Additionally, it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Oxidation to Dimeric Compounds

  • 2-Hydroxy-4,4′-dimethoxybenzophenones, closely related to 3-Acetoxy-2',3'-dimethoxybenzophenone, have been oxidized to dimeric compounds using lead tetraacetate and manganic acetate. The structures of these products were determined by NMR and mass spectra, confirming their synthesis (Kurosawa et al., 1973).

Synthetic Applications of Related Compounds

  • Compounds like 2,5-Dihydro-1,3,4-oxadiazoles, which are structurally similar to 3-Acetoxy-2',3'-dimethoxybenzophenone, are useful for the thermal generation of various acetoxy and alkoxy carbenes. These carbenes have shown potential in reacting with electrophilic functional groups, suggesting applications in synthetic chemistry (Warkentin, 2009).

Photoreactions in Organic Chemistry

  • The photoreactions of compounds like 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, structurally related to 3-Acetoxy-2',3'-dimethoxybenzophenone, have been studied. These reactions show high chemical yields and selectivity, indicating potential utility in synthetic organic chemistry (Plíštil et al., 2006).

Studies on Triplet States and Hydrogen Abstraction

  • Studies have been conducted on the excited triplet states of compounds like 4,4'-dimethoxybenzophenone, which are related to 3-Acetoxy-2',3'-dimethoxybenzophenone. These studies provide insights into the hydrogen abstraction processes in different solvents, contributing to a better understanding of photochemical reactions (Jornet et al., 2011).

Antineoplastic Agent Design

  • The design of antineoplastic agents based on structural patterns similar to 3-Acetoxy-2',3'-dimethoxybenzophenone has been explored. Compounds like 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones, derived from similar structural frameworks, have shown inhibitory activities in cytotoxic test systems (Chang et al., 1999).

Synthesis of Biphenols

  • The 'acetal method' has been used for the synthesis of 2,2'-biphenols, which are structurally related to 3-Acetoxy-2',3'-dimethoxybenzophenone. This method addresses issues in traditional synthesis methods and has potential applications in ligand and bioactive agent development (Masters et al., 2013).

properties

IUPAC Name

[3-(2,3-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)16(19)14-8-5-9-15(20-2)17(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMSQOWOAUPEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641671
Record name 3-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',3'-dimethoxybenzophenone

CAS RN

890100-36-4
Record name [3-(Acetyloxy)phenyl](2,3-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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